molecular formula C12H10N2O4S B1361544 N-(4-Nitrophenyl)benzenesulfonamide CAS No. 1829-81-8

N-(4-Nitrophenyl)benzenesulfonamide

Cat. No. B1361544
Key on ui cas rn: 1829-81-8
M. Wt: 278.29 g/mol
InChI Key: SWSJPCDGJYPPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07347879B2

Procedure details

A solution of p-nitroaniline (1 kg, 7.245 mol) in pyridine (3.6 L) was brought to 45° C. Benzenesulfonyl chloride (1.41 kg, 8 mol) was poured in over 70 minutes, while maintaining the temperature ranging from 45 to 50° C. After 1 hour at 50° C., the reaction medium was poured onto 8 kg of ice and 4.35 L of hydrochloric acid. A yellow precipitate formed and was filtered off by suction and then dissolved in 20 L of 0.5 N sodium hydroxide at 55° C. The insoluble matter was removed by filtration and the filtrate was then neutralized hydrochloric acid while still hot. A yellow precipitate formed and was filtered off by suction, reslurried in water, and then air-dried. 2 kg of product with a melting point of 137° C. were obtained.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.41 kg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
8 kg
Type
reactant
Reaction Step Three
Quantity
4.35 L
Type
reactant
Reaction Step Three
Quantity
3.6 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]1([S:17](Cl)(=[O:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl>N1C=CC=CC=1>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][S:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:19])=[O:18])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Step Two
Name
Quantity
1.41 kg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
ice
Quantity
8 kg
Type
reactant
Smiles
Name
Quantity
4.35 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3.6 L
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature
CUSTOM
Type
CUSTOM
Details
ranging from 45 to 50° C
CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off by suction
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 20 L of 0.5 N sodium hydroxide at 55° C
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration
CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off by suction
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 kg
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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